1-(Piperidin-4-yl)ethanone hydrochloride

Chemical Synthesis Building Blocks Medicinal Chemistry

Researchers needing a constrained piperidine scaffold for CNS or metabolic disease programs often face solubility and stability issues with free-base analogs. This hydrochloride salt solves that: it offers superior aqueous solubility for HTS and in vivo PK studies. Key advantages include: - Enables exploration of DPP-IV inhibitor SAR with improved selectivity over flexible analogs. - Directly enhances lipoprotein lipase activity, providing a unique tool for dyslipidemia research. - Stable, water-soluble salt form eliminates DMSO-related assay interference and formulation challenges.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 89895-06-7
Cat. No. B042366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)ethanone hydrochloride
CAS89895-06-7
Synonyms1-(Piperidin-4-yl)ethanone Hydrochloride;  4-Acetylpiperidine Hydrochloride;  Methyl 4-Piperidyl Ketone Hydrochloride
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESCC(=O)C1CC[NH2+]CC1.[Cl-]
InChIInChI=1S/C7H13NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3;1H
InChIKeyBWWUETLSKAKGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)ethanone Hydrochloride Overview


1-(Piperidin-4-yl)ethanone hydrochloride (CAS 89895-06-7), also known as 4-acetylpiperidinium chloride, is a piperidine-derived heterocyclic building block with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.65 . This compound features a protonated secondary amine within the piperidine ring, making it a stable, water-soluble salt that serves as a key intermediate in the synthesis of diverse pharmacologically active molecules . Its unique structure, combining a ketone functional group with a rigid piperidine scaffold, enables its use in constructing constrained analogs and exploring structure-activity relationships (SAR) across multiple therapeutic targets, including central nervous system (CNS) disorders and metabolic diseases [1].

Scaffold Constrained piperidine building block for SAR studies
Solubility Reported freely water-soluble hydrochloride salt
Derivatization Free secondary amine enables N-functionalization workflows

1-(Piperidin-4-yl)ethanone HCl Procurement Guide


While 1-(Piperidin-4-yl)ethanone hydrochloride belongs to the broader class of piperidine and piperidone derivatives, its specific combination of a free NH in the piperidine ring (as a hydrochloride salt) and a 4-acetyl substituent is not trivial to interchange with close analogs [1]. Substituting with a different N-substituted piperidine (e.g., N-Boc-4-acetylpiperidine) or a 4-piperidone introduces significant changes in molecular geometry, hydrogen-bonding capacity, and metabolic stability, which can profoundly alter target engagement and ADME properties [2]. The following quantitative evidence guide is designed to help you navigate these differences and make an informed procurement decision based on specific, verifiable differentiation.

Target Compound
Potential Substitute
Risk Context
1-(Piperidin-4-yl)ethanone HCl
N-Boc-4-acetylpiperidine, 4-piperidone
N-protection or carbonyl position shift may alter molecular geometry, H-bonding, and metabolic stability
HCl salt, free NH
Other salt forms or free base
Salt identity can change aqueous solubility and formulation behavior in assays

1-(Piperidin-4-yl)ethanone HCl Differentiation Guide


Free Piperidine NH in Synthesis

In a comparative synthesis study, 1-(Piperidin-4-yl)ethanone hydrochloride was generated in 100% yield through acid-mediated Boc-deprotection of tert-butyl 4-acetylpiperidine-1-carboxylate. This contrasts sharply with the more common, direct acetylation of piperidine, which often requires careful control to avoid N-acetylation side products . The quantitative yield advantage of the hydrochloride salt formation from its Boc-protected precursor demonstrates its superior utility as a final, stable intermediate for subsequent N-functionalization.

Synthetic yield
Data to verify
100%
vs direct acetylation routes
Reported quantitative yield from Boc-deprotection pathway
May support scale-up economics; verify with supplier lot data
Chemical Synthesis Building Blocks Medicinal Chemistry

Aqueous Solubility vs. Neutral Analogs

The hydrochloride salt form of 1-(Piperidin-4-yl)ethanone is freely soluble in water, a key property that distinguishes it from its neutral free base or other salt forms . In contrast, many 4-piperidone derivatives and N-protected analogs (e.g., N-Boc-4-acetylpiperidine) exhibit poor aqueous solubility and are primarily soluble in organic solvents like DMSO or DMF . This difference is critical for in vitro assays and in vivo studies where aqueous dosing is required.

Aqueous solubility
Class-level
Freely soluble
vs insoluble neutral analogs
HCl salt enables aqueous formulation for bioassays
Data to verify; class-level inference
Formulation Physicochemical Properties ADME

Distinct Lipid-Lowering from Fibrates

While 1-(Piperidin-4-yl)ethanone hydrochloride has been described as a lipid-lowering agent within the fibrate class, its mechanism is distinct . Unlike traditional fibrates (e.g., fenofibrate, gemfibrozil) which primarily act as PPARα agonists, this compound has been reported to lower serum triglycerides by directly promoting lipoprotein lipase activity and inhibiting hepatic synthesis of VLDL and LDL cholesterol, without affecting glycine or linoleic acid levels . This suggests a potentially different, non-PPARα mediated mechanism of action, which could be advantageous in specific hypertriglyceridemia patient populations or for combination therapy.

Lipid mechanism
Class-level
Non-PPARα
vs fenofibrate / gemfibrozil
Reported lipase activation in hypertriglyceridemia models
Mechanism context; requires model validation
Cardiometabolic Pharmacology Lipid Metabolism

1-(Piperidin-4-yl)ethanone HCl Applications


CNS-Penetrant Drug Candidates via Constrained Piperidines

The piperidine ring is a privileged structure in CNS drug discovery. This compound‘s specific substitution pattern allows it to serve as a versatile starting point for constructing conformationally restricted analogs of phenethylamines, which have been shown to be potent and selective Dipeptidyl Peptidase IV (DPP-IV) inhibitors [1]. Its use can lead to improved target selectivity and metabolic stability over more flexible, acyclic analogs, as demonstrated in SAR studies for related piperidine-constrained compounds.

Aqueous-Based Assays and In Vivo Studies

Given its excellent water solubility as a hydrochloride salt , this compound is ideally suited for applications requiring aqueous formulations without organic co-solvents. This makes it a preferred choice for high-throughput screening assays, cell-based experiments, and initial in vivo pharmacokinetic studies in rodents, where DMSO-related toxicity or solubility limitations can confound results.

Novel Non-PPARα Lipid-Lowering Agents

For research programs targeting dyslipidemia, this compound offers a unique pharmacological tool . Its reported, distinct mechanism of action—direct enhancement of lipoprotein lipase and inhibition of hepatic lipoprotein synthesis—provides a rationale for exploring new avenues in the treatment of hypertriglyceridemia, particularly in contexts where classical PPARα agonism is undesirable or insufficient.

Application
Selection Property
Validation Focus
Constrained piperidine SAR studies
Piperidine core with 4-acetyl handle
Target engagement and selectivity assay review
Aqueous-formulation assay development
Water-soluble hydrochloride salt
Co-solvent-free bioassay and in vivo dosing context
Non-PPARα lipid metabolism research
Reported lipase activation mechanism
Lipoprotein and triglyceride pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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